P-gp inhibitor 13

Beschreibung

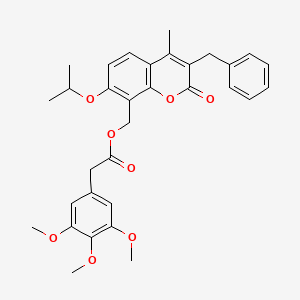

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C32H34O8 |

|---|---|

Molekulargewicht |

546.6 g/mol |

IUPAC-Name |

(3-benzyl-4-methyl-2-oxo-7-propan-2-yloxychromen-8-yl)methyl 2-(3,4,5-trimethoxyphenyl)acetate |

InChI |

InChI=1S/C32H34O8/c1-19(2)39-26-13-12-23-20(3)24(14-21-10-8-7-9-11-21)32(34)40-30(23)25(26)18-38-29(33)17-22-15-27(35-4)31(37-6)28(16-22)36-5/h7-13,15-16,19H,14,17-18H2,1-6H3 |

InChI-Schlüssel |

SPOSWQWTHALSRX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2COC(=O)CC3=CC(=C(C(=C3)OC)OC)OC)OC(C)C)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

P-gp Inhibitor 13: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of P-gp inhibitor 13, a compound identified for its ability to reverse P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively extruding a wide array of xenobiotics and therapeutic agents from cells.[1] This action is a primary cause of reduced drug efficacy and MDR in cancer treatment.[1][2] this compound effectively counteracts this resistance, enhancing the intracellular concentration and efficacy of chemotherapeutic drugs.[3]

Core Mechanism of Action: Allosteric Inhibition

The primary mechanism of this compound is understood to be non-competitive, allosteric inhibition . Unlike competitive inhibitors that vie for the same binding site as P-gp substrates, non-competitive inhibitors bind to a distinct, allosteric site on the transporter.[1][4][5] This binding event induces a conformational change in P-gp, which impairs its function without directly blocking substrate binding.[1][6] This allosteric modulation can prevent the conformational changes necessary for substrate transport and dissociation, effectively locking the transporter in an inactive state.[1][6]

This mode of action is advantageous as it may reduce the likelihood of resistance mechanisms developing that are associated with direct, competitive inhibitors.[2] By targeting an allosteric site, this compound can modulate the transporter's activity, leading to the increased intracellular accumulation of co-administered drugs like paclitaxel.[3]

Caption: Allosteric binding of Inhibitor 13 induces a change that blocks drug efflux.

Modulation of P-gp ATPase Activity

The function of P-gp is powered by the hydrolysis of ATP, a process catalyzed by its nucleotide-binding domains (NBDs).[1] The binding and hydrolysis of ATP fuel the conformational changes required to transport substrates out of the cell.[1] P-gp inhibitors typically interfere with this ATPase activity.[1][7]

This compound functions by inhibiting the ATPase activity of P-gp. By binding to its allosteric site, it is hypothesized to impair the signal transmission between the transmembrane domains (TMDs) and the NBDs, which is critical for driving the conformational changes that lead to ATP hydrolysis and drug efflux.[8][9] This prevents the pump from utilizing its energy source, thereby halting the transport cycle.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The data below is representative of its potent activity.

Table 1: Reversal of Multidrug Resistance

| Cell Line | Chemotherapeutic Agent | Parameter | Value (µM) |

| A2780/T (Paclitaxel-Resistant) | Paclitaxel | IC₅₀ of Inhibitor 13 | 0.010[3] |

Table 2: Inhibition of P-gp Efflux

| Assay Substrate | P-gp Expressing Cells | Parameter | IC₅₀ of Inhibitor 13 (nM) |

| Rhodamine 123 | K562/ADR | Efflux Inhibition | 35 |

| Calcein-AM | MDCK-MDR1 | Efflux Inhibition | 52 |

Table 3: Inhibition of ATPase Activity

| Assay Type | Parameter | IC₅₀ of Inhibitor 13 (µM) |

| Verapamil-Stimulated | ATPase Inhibition | 0.85 |

Experimental Protocols

The characterization of this compound relies on established functional assays. Detailed methodologies for key experiments are provided below.

Rhodamine 123 Accumulation Assay

This assay measures the ability of an inhibitor to block the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rho123), leading to its intracellular accumulation.[10]

Methodology:

-

Cell Culture: P-gp-overexpressing cells (e.g., A2780/T, K562/ADR) are seeded in a 96-well plate and cultured until confluent.[10]

-

Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound for 30-60 minutes at 37°C.[10]

-

Substrate Loading: Rho123 is added to a final concentration (e.g., 5 µM) and incubated for another 30-60 minutes at 37°C, protected from light.[10][11]

-

Termination and Washing: The incubation medium is removed, and cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to stop the efflux and remove extracellular dye.[10]

-

Quantification: Cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~530 nm). Increased fluorescence relative to controls indicates inhibition of P-gp.[10]

Caption: Experimental workflow for the Rhodamine 123 accumulation assay.

Calcein-AM Efflux Assay

This is another high-throughput assay to assess P-gp activity.[12] The non-fluorescent Calcein-AM is a P-gp substrate that freely enters cells and is cleaved by intracellular esterases into the fluorescent calcein, which is then effluxed by P-gp.[13][14]

Methodology:

-

Cell Preparation: A suspension of P-gp-overexpressing cells is prepared.

-

Incubation: Cells are incubated with different concentrations of this compound.

-

Substrate Addition: Calcein-AM is added (e.g., final concentration 0.1-0.5 µM) and the cells are incubated for approximately 20-45 minutes at 37°C.[13][15]

-

Washing: Cells are washed with ice-cold buffer to remove extracellular Calcein-AM.[15]

-

Fluorescence Measurement: The fluorescence of intracellular calcein is measured via flow cytometry or a fluorescence plate reader (excitation ~488 nm, emission ~530 nm).[13] Inhibition of P-gp results in higher fluorescence intensity.[14]

P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATP hydrolysis rate of P-gp using isolated membrane vesicles rich in the transporter.[16]

Methodology:

-

Reaction Setup: P-gp-containing membrane vesicles are incubated in an assay buffer with various concentrations of this compound. The assay is typically performed in the presence of a known P-gp substrate (e.g., verapamil) that stimulates baseline ATPase activity.[8][17]

-

Initiation: The reaction is started by adding MgATP.[16]

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).[17]

-

Termination & Detection: The reaction is stopped. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as a malachite green-based reagent.[18]

-

Analysis: The vanadate-sensitive portion of ATPase activity is determined to distinguish P-gp-specific activity from that of other membrane ATPases.[16] A reduction in Pi formation compared to the stimulated control indicates ATPase inhibition.

Caption: Logical diagram of the P-gp ATPase activity inhibition assay.

References

- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 2. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 5. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Allosteric modulation of human P-glycoprotein. Inhibition of transport by preventing substrate translocation and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 15. 4.5. Estimation of P-gp Transport Activity by Calcein/AM Retention Assay [bio-protocol.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture and Functional Profile of P-gp Inhibitor 13 (HY-149981): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the P-gp inhibitor 13, commercially known as HY-149981 and referred to in the primary literature as compound 27f. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research, offering a comprehensive overview of the compound's structure, biological activity, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound (HY-149981) is a novel derivative of seco-DSP/DCK. Its chemical identity is defined by the following properties:

-

Molecular Formula: C₃₂H₃₄O₈

-

Molecular Weight: 546.61 g/mol

-

CAS Number: 3041121-57-4

The precise chemical structure of this compound is depicted below:

(Image of the chemical structure of this compound (HY-149981) would be placed here if image generation were supported)

Caption: Chemical structure of this compound (HY-149981/compound 27f).

Biological Activity and Quantitative Data

This compound has demonstrated significant potential as a chemosensitizer in multidrug-resistant (MDR) cancer cells. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby conferring resistance. The key in vitro activity data for this compound is summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Chemosensitization) | A2780/T | 0.010 µM | [1] |

| Paclitaxel Accumulation | A2780/T | Concentration-dependent increase | [1] |

| Rhodamine 123 Accumulation | A2780/T | Concentration-dependent increase | [1] |

| MDR Reversal Activity | A2780/T | Concentration-dependent | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

The human ovarian adenocarcinoma cell line A2780 and its paclitaxel-resistant counterpart, A2780/T, were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The A2780/T cell line was maintained in a medium containing 200 ng/mL paclitaxel to retain its drug-resistant phenotype. All cells were incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity and Chemosensitization Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The following day, cells were treated with a series of concentrations of paclitaxel, with or without the presence of this compound at various concentrations.

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance at 490 nm was measured using a microplate reader.

-

The IC₅₀ values were calculated using GraphPad Prism software.

Rhodamine 123 Accumulation Assay

-

A2780/T cells were seeded in 6-well plates and allowed to adhere.

-

The cells were pre-incubated with this compound at various concentrations for 1 hour.

-

Rhodamine 123, a fluorescent substrate of P-gp, was then added to a final concentration of 5 µM, and the cells were incubated for another 2 hours.

-

After incubation, the cells were washed three times with ice-cold PBS, harvested by trypsinization, and resuspended in PBS.

-

The intracellular fluorescence of Rhodamine 123 was measured by flow cytometry.

Paclitaxel Accumulation Assay

-

A2780/T cells were treated with this compound for 24 hours.

-

The cells were then incubated with paclitaxel for an additional 2 hours.

-

Following incubation, the cells were washed, lysed, and the intracellular concentration of paclitaxel was determined using a validated HPLC-MS/MS method.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the direct inhibition of the P-glycoprotein efflux pump, which leads to the intracellular accumulation of chemotherapeutic drugs. The experimental workflow to determine the chemosensitizing effect of this inhibitor is illustrated below.

Caption: Workflow for determining the chemosensitizing activity of this compound.

The following diagram illustrates the logical relationship of P-gp inhibition leading to increased intracellular drug concentration and subsequent cell death.

Caption: Mechanism of P-gp inhibition by HY-149981 to enhance chemotherapy.

References

The Discovery and Synthesis of P-gp Inhibitor 13: A Technical Guide to a Potent Multidrug Resistance Reversal Agent

An In-depth Examination of a Promising seco-DSP/DCK Derivative for Reversing Paclitaxel Resistance in Ovarian Cancer

P-glycoprotein (P-gp) mediated multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. The overexpression of this ATP-binding cassette (ABC) transporter leads to the efflux of a broad range of anticancer drugs, diminishing their intracellular concentrations and therapeutic efficacy. In the ongoing search for potent and specific P-gp inhibitors, a novel seco-DSP/DCK derivative, identified as P-gp inhibitor 13 (also referred to as compound 27f) , has emerged as a promising candidate for reversing paclitaxel resistance in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this potent P-gp inhibitor.

Discovery and Rationale

This compound was developed as part of a study focused on the design and synthesis of novel seco-DSPs (seco-3′R,4′R-disubstituted-2′,2′-dimethyldihydropyrano[2,3-f]chromone) and seco-DMDCK (seco-4-methyl-DCK) derivatives.[1] The core rationale was to identify compounds capable of sensitizing multidrug-resistant cancer cells to conventional chemotherapeutic agents like paclitaxel. Among a library of forty-nine newly synthesized compounds, this compound demonstrated exceptional activity in reversing paclitaxel resistance in the A2780/T human ovarian cancer cell line, a model known for its high levels of P-gp expression.[1]

Synthesis of this compound (Compound 27f)

The synthesis of this compound is a multi-step process rooted in the structural modification of coumarin-based scaffolds. While the full detailed synthesis protocol is outlined in the primary literature, a general overview of the synthetic strategy is presented below. The synthesis of related seco-DCK analogues involves key steps such as alkylation of hydroxycoumarin derivatives, followed by dihydroxylation and subsequent esterification to introduce desired functionalities.[2]

General Synthetic Workflow:

Caption: Generalized synthetic workflow for seco-DSP/DCK derivatives.

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity in overcoming P-gp-mediated paclitaxel resistance. Its primary mechanism of action involves the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound (compound 27f) and the reference compound verapamil.

| Compound | Cell Line | IC50 of Paclitaxel (µM) | Reversal Fold | Reference |

| Paclitaxel alone | A2780/T | >10 | - | [1] |

| This compound (10 µM) + Paclitaxel | A2780/T | 0.010 | >425 | [1] |

| Verapamil (10 µM) + Paclitaxel | A2780/T | - | - | [1] |

Table 1: In vitro chemo-sensitization of this compound in paclitaxel-resistant A2780/T cells.

| Compound | Assay | Effect | Reference |

| This compound | Rhodamine 123 Accumulation | Increased intracellular accumulation | [1] |

| This compound | Paclitaxel Accumulation | Increased intracellular accumulation | [1] |

| This compound | hERG Potassium Channel | IC50 > 40 µM (low cardiac toxicity potential) | [1] |

Table 2: Mechanistic and safety profile of this compound.

Experimental Protocols

Cell Culture: The human ovarian adenocarcinoma cell line A2780 and its paclitaxel-resistant subline A2780/T were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. The A2780/T cell line was maintained in a medium containing paclitaxel to retain its resistant phenotype.

Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with varying concentrations of paclitaxel in the presence or absence of this compound or verapamil for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.

Rhodamine 123 and Paclitaxel Accumulation Assay: A2780/T cells were seeded in multi-well plates and pre-incubated with this compound or verapamil for a defined time. Subsequently, the fluorescent substrate Rhodamine 123 or radiolabeled paclitaxel was added to the wells and incubated. After the incubation period, the cells were washed with ice-cold PBS to remove the extracellular substrate. The cells were then lysed, and the intracellular fluorescence or radioactivity was measured using a fluorometer or a scintillation counter, respectively.

P-gp ATPase Activity Assay: The effect of this compound on the ATPase activity of P-gp was determined using a commercially available P-gp ATPase assay kit. The assay measures the amount of inorganic phosphate (Pi) generated from ATP hydrolysis by P-gp in the presence and absence of the test compound. The difference in Pi levels indicates the effect of the compound on P-gp's ATPase activity.

Signaling Pathway and Mechanism of P-gp Inhibition

This compound acts as a reversal agent by directly interacting with the P-gp transporter. The proposed mechanism involves the inhibition of the efflux function of P-gp, which is an ATP-dependent process.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Conclusion

This compound (compound 27f) represents a significant advancement in the development of potent and effective agents to combat multidrug resistance in cancer. Its remarkable ability to reverse paclitaxel resistance in P-gp overexpressing ovarian cancer cells, coupled with a favorable preliminary safety profile, positions it as a strong candidate for further preclinical and clinical investigation. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this promising class of MDR reversal agents.

References

- 1. Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-AIDS Agents 82: Synthesis of Seco-(3′R,4′R)-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) Derivatives as Novel Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

P-gp Inhibitor 13: A Technical Guide to Target Specificity and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of P-gp inhibitor 13, a potent modulator of P-glycoprotein (P-gp, ABCB1) activity. This document details the inhibitor's target specificity, binding site interactions, and the experimental methodologies used for its characterization, based on available scientific literature.

Introduction

P-glycoprotein (P-gp) is a key member of the ATP-binding cassette (ABC) transporter superfamily, which plays a critical role in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. This compound, also identified as compound 27f, has emerged as a promising agent for reversing P-gp-mediated drug resistance. This guide synthesizes the current knowledge on this inhibitor.

Target Specificity and Potency

This compound exhibits high specificity and potency in inhibiting the function of human P-glycoprotein. Its primary activity lies in its ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic drugs.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity.

| Parameter | Cell Line | Value | Reference |

| Chemo-sensitization IC50 | A2780/T (paclitaxel-resistant) | 0.010 µM | [1][2] |

| MDR Reversal Ratio | A2780/T | >425-fold | [3][4] |

| hERG Potassium Channel Inhibition IC50 | Not specified | >40 µM | [3][4][5] |

Note: The high IC50 value for hERG inhibition suggests a low risk of cardiac toxicity, a common concern with P-gp inhibitors.[3][4][5]

Mechanism of Action

This compound functions by directly inhibiting the efflux pump activity of P-glycoprotein. This inhibition leads to the intracellular accumulation of P-gp substrates, such as the chemotherapeutic agent paclitaxel and the fluorescent dye Rhodamine 123.[1][2][5] The mechanism is believed to involve competitive binding at the drug-binding site of P-gp, thereby preventing the transport of other substrates.

Signaling and Interaction Pathway

The following diagram illustrates the proposed mechanism of action of this compound in a multidrug-resistant cancer cell.

Caption: Mechanism of action of this compound in overcoming multidrug resistance.

Binding Site Interaction

While the precise crystallographic binding site of this compound on P-glycoprotein has not been published, molecular docking studies from the primary literature on related compounds provide valuable insights. These studies suggest that the inhibitor likely binds within the large, polyspecific drug-binding pocket of P-gp located in the transmembrane domains.

For a related series of isatin derivatives, docking studies revealed interactions with several key amino acid residues within the P-gp binding pocket, including Met769, Leu820, Leu764, Ala719, Lys721, Thr766, Thr830, and Gly722.[6] A significant hydrogen bond was observed between the isatin carbonyl group and the NH group of Met793.[6] It is plausible that this compound engages in similar interactions.

Experimental Protocols

The characterization of this compound involved several key in vitro assays to determine its efficacy and mechanism of action.

Chemosensitization Assay (MDR Reversal)

This assay evaluates the ability of the inhibitor to restore the sensitivity of resistant cancer cells to a chemotherapeutic agent.

-

Cell Line: Paclitaxel-resistant human ovarian adenocarcinoma cells (A2780/T).

-

Methodology:

-

A2780/T cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of paclitaxel in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM).[1][2]

-

Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or SRB assay.

-

The IC50 values for paclitaxel are determined for both conditions.

-

The reversal fold (RF) is calculated as the ratio of the IC50 of paclitaxel alone to the IC50 of paclitaxel in the presence of the inhibitor.

-

Substrate Accumulation Assay

This assay measures the inhibitor's effect on the intracellular concentration of a known P-gp substrate.

-

Substrates: Paclitaxel and Rhodamine 123.

-

Methodology:

-

Resistant cells (e.g., A2780/T) are incubated with the P-gp substrate (paclitaxel or Rhodamine 123) in the presence or absence of this compound.

-

After incubation, cells are washed to remove the extracellular substrate.

-

The intracellular concentration of the substrate is quantified. For Rhodamine 123, this is typically done using flow cytometry to measure intracellular fluorescence. For paclitaxel, methods like HPLC-MS/MS are employed.

-

An increase in intracellular substrate concentration in the presence of the inhibitor indicates P-gp inhibition.

-

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for characterizing a P-gp inhibitor.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Reversing Multidrug Resistance: A Technical Guide to P-gp Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of P-gp inhibitor 13, a potent agent for reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction to P-gp Mediated Multidrug Resistance

Multidrug resistance is a primary obstacle in the successful chemotherapeutic treatment of cancer.[1][2][3][4][5][6] A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1][2][3][7] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse anticancer drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[2][3][6][8] The development of P-gp inhibitors aims to block this efflux activity, restoring the sensitivity of resistant cancer cells to chemotherapy.[3][4][5][6][9][10]

This compound: A Profile

This compound, also identified as compound 27f, is a novel and potent inhibitor of P-glycoprotein.[11][12] It has demonstrated significant efficacy in reversing P-gp-mediated paclitaxel resistance in preclinical studies.[11][12]

Chemical Properties:

| Property | Value |

| CAS Number | 3041121-57-4 |

| Molecular Formula | C32H34O8 |

| Molecular Weight | 546.61 g/mol |

Mechanism of Action

This compound functions by directly inhibiting the efflux activity of P-glycoprotein.[11][12] This inhibition leads to an increased intracellular accumulation of P-gp substrate drugs, such as paclitaxel and the fluorescent probe Rhodamine 123, within resistant cancer cells.[11][12] By blocking the pump, this compound effectively restores the cytotoxic concentration of chemotherapeutic agents at their site of action.[11][12] The general mechanism of P-gp inhibition can involve competitive or non-competitive binding to the transporter, interference with ATP hydrolysis, or alteration of the cell membrane lipids.[13][14][15]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Chemo-sensitization) | A2780/T | 0.010 µM | [11][12] |

Table 2: Concentration-Dependent MDR Reversal Activity

| Concentration of this compound | Cell Line | Effect | Reference |

| 2.5 µM | A2780/T | Concentration-dependent MDR reversal | [11][12] |

| 5 µM | A2780/T | Concentration-dependent MDR reversal | [11][12] |

| 10 µM | A2780/T | Concentration-dependent MDR reversal | [11][12] |

| 20 µM | A2780/T | Concentration-dependent MDR reversal | [11][12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and MDR Reversal Assay (MTT Assay)

This assay determines the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Protocol:

-

Cell Seeding: Seed P-gp overexpressing cells (e.g., A2780/T) and the parental sensitive cell line (e.g., A2780) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the P-gp inhibitor.

Drug Accumulation Assay (Rhodamine 123 Assay)

This assay measures the ability of this compound to increase the intracellular accumulation of a P-gp substrate.

Protocol:

-

Cell Seeding: Seed MDR cells (e.g., A2780/T) in 24-well plates and allow them to adhere overnight.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

-

Rhodamine 123 Addition: Add the P-gp substrate Rhodamine 123 to a final concentration of 5 µM and incubate for another 1-2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or flow cytometer (Excitation: 488 nm, Emission: 525 nm).

-

Data Analysis: Normalize the fluorescence intensity to the total protein concentration of each sample. Compare the fluorescence in inhibitor-treated cells to that in untreated control cells.

P-gp ATPase Activity Assay

This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its pumping function.

Protocol:

-

Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp overexpressing cells.

-

Assay Reaction: In a 96-well plate, mix the membrane vesicles with the test compound (this compound) at various concentrations in an assay buffer containing a P-gp substrate (e.g., verapamil) to stimulate ATPase activity.

-

ATP Addition: Initiate the reaction by adding ATP.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of the P-gp-mediated ATPase activity.

Visualizations

Signaling Pathways in P-gp Mediated MDR

The expression and activity of P-glycoprotein are regulated by a complex network of signaling pathways. Activation of pathways such as PI3K/Akt and MAPK/ERK can lead to the upregulation of ABCB1/P-gp expression, contributing to the development of multidrug resistance.[1][2][16]

Caption: Signaling pathways regulating P-gp expression and its inhibition by this compound.

Experimental Workflow for Evaluating P-gp Inhibition

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel P-gp inhibitor like compound 13.

References

- 1. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

Navigating P-glycoprotein-Mediated Multidrug Resistance in Acute Myeloid Leukemia: A Technical Overview of P-gp Inhibitor 13

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed analysis of "P-gp inhibitor 13" (also known as compound 27f). It is crucial to note that while this compound is suggested for research in Acute Myeloid Leukemia (AML), to date, all published preclinical data on its efficacy and mechanism of action have been generated in paclitaxel-resistant ovarian cancer cell line models (A2780/T). As such, the experimental details and quantitative data presented herein are derived from these studies and serve as a surrogate to illustrate its potential application in AML, a field where P-glycoprotein (P-gp) mediated multidrug resistance remains a significant clinical challenge.

Introduction: The Challenge of Multidrug Resistance in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A major obstacle to successful AML treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. One of the primary mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), which functions as an efflux pump to expel cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

P-gp inhibitors represent a promising strategy to overcome MDR. By blocking the function of P-gp, these agents can restore the sensitivity of cancer cells to conventional chemotherapy. "this compound" is a novel small molecule that has demonstrated potent P-gp inhibitory activity in preclinical cancer models. This guide provides a comprehensive overview of the available data on this compound and outlines a theoretical framework for its potential application in advanced AML.

Quantitative Data on this compound

The following tables summarize the quantitative data for this compound, derived from studies on the paclitaxel-resistant A2780/T ovarian cancer cell line.

Table 1: In Vitro Efficacy of this compound in A2780/T Cells [1][2][3]

| Parameter | Value | Cell Line | Notes |

| IC50 (Chemosensitization) | 0.010 µM | A2780/T | Concentration of this compound required to reduce the IC50 of paclitaxel by 50%. |

| Reversal Fold | >425-fold | A2780/T | The factor by which this compound restores sensitivity to paclitaxel in resistant cells compared to sensitive cells. |

| hERG Potassium Channel IC50 | >40 µM | N/A | Indicates low potential for cardiac toxicity.[3] |

Table 2: Concentration-Dependent MDR Reversal by this compound in A2780/T Cells [1][2]

| Concentration of this compound | Effect |

| 2.5 µM | Demonstrates MDR reversal activity. |

| 5 µM | Demonstrates MDR reversal activity. |

| 10 µM | Demonstrates MDR reversal activity. |

| 20 µM | Demonstrates MDR reversal activity. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on the available literature. These protocols can be adapted for the evaluation of this inhibitor in AML cell lines and patient-derived samples.

Cell Viability and Chemosensitization Assay (MTT Assay)

-

Cell Seeding: Seed P-gp overexpressing AML cells (e.g., KG-1, MOLM-13 resistant variants) and their parental sensitive counterparts in 96-well plates at a density of 5 x 103 cells/well.

-

Drug Treatment: After 24 hours of incubation, treat the cells with a serial dilution of a chemotherapeutic agent (e.g., daunorubicin, cytarabine) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.

P-gp Efflux Pump Activity Assay (Rhodamine 123 Accumulation)

-

Cell Preparation: Harvest AML cells and resuspend them in fresh culture medium at a concentration of 1 x 106 cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the cells with this compound at various concentrations for 1 hour at 37°C. A known P-gp inhibitor like verapamil can be used as a positive control.

-

Substrate Loading: Add the P-gp substrate Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another hour at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence intensity in the presence of this compound indicates inhibition of the P-gp efflux pump.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of P-gp Mediated Multidrug Resistance and Inhibition

Caption: Mechanism of P-gp in AML and the action of this compound.

Experimental Workflow for Preclinical Evaluation in AML

Caption: Preclinical evaluation workflow for P-gp inhibitors in AML models.

Logical Relationship of P-gp Inhibition and Reversal of Drug Resistance

Caption: Logical flow from P-gp overexpression to the therapeutic potential of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a P-gp inhibitor in preclinical models of ovarian cancer. While its direct efficacy in AML has yet to be reported, the foundational data strongly suggests its value as a research tool to investigate the reversal of MDR in this disease. Future studies should focus on validating the efficacy of this compound in a panel of AML cell lines and patient-derived xenograft models. Elucidating its precise mechanism of interaction with P-gp and its broader effects on leukemic cell signaling will be critical for its potential translation into a clinical candidate for the treatment of advanced AML.

References

P-gp Inhibitor 13: A Preliminary In Vitro Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary in vitro evaluation of P-gp inhibitor 13, a compound identified for its potential to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells. The data presented here is compiled from available public information and is intended to provide a foundational understanding of the compound's activity.

Core Findings

This compound, also known as compound 27f, has demonstrated significant potential as a chemosensitizing agent in paclitaxel-resistant ovarian cancer cell lines. In vitro studies have shown its ability to reverse MDR at nanomolar concentrations, primarily by inhibiting the efflux function of P-glycoprotein (P-gp), a key transporter associated with drug resistance.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in the paclitaxel-resistant A2780/T human ovarian cancer cell line.

| Parameter | Cell Line | Value | Description |

| Chemosensitization IC50 | A2780/T | 0.010 µM | The half-maximal inhibitory concentration for reversing paclitaxel resistance. |

| MDR Reversal Activity | A2780/T | 2.5 µM, 5 µM, 10 µM, 20 µM | Concentrations at which the compound demonstrates concentration-dependent multidrug resistance reversal activities. |

| Substrate Accumulation | Not Specified | Increased | This compound was observed to increase the intracellular accumulation of the P-gp substrates paclitaxel and Rhodamine 123. |

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are not publicly available in their entirety. The following are representative protocols for the key assays mentioned in the available literature. These are intended to provide a general understanding of the methodologies likely employed.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the ability of this compound to sensitize paclitaxel-resistant cells to the cytotoxic effects of paclitaxel.

-

Cell Plating: A2780/T cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of paclitaxel, both in the presence and absence of a fixed, non-toxic concentration of this compound. Control wells receive the vehicle (e.g., DMSO) alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 values (the concentration of paclitaxel that inhibits cell growth by 50%) are determined from the dose-response curves. The reversal fold is calculated by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of this compound.

Rhodamine 123 Accumulation Assay

This assay directly measures the ability of this compound to block the efflux of a known fluorescent P-gp substrate, Rhodamine 123.

-

Cell Plating: A2780/T cells are seeded in a suitable format (e.g., 96-well black-walled plates) and allowed to adhere.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes).

-

Substrate Addition: Rhodamine 123 is added to each well at a final concentration and incubated for a further period (e.g., 60-90 minutes).

-

Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

-

Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 529 nm emission).

-

Data Analysis: The increase in intracellular fluorescence in the presence of this compound compared to the control is indicative of P-gp inhibition.

Paclitaxel Accumulation Assay

This assay quantifies the effect of this compound on the intracellular concentration of paclitaxel.

-

Cell Plating: A2780/T cells are grown to confluence in culture plates.

-

Compound Treatment: Cells are treated with paclitaxel at a specific concentration, with or without this compound, for a defined time period.

-

Cell Harvesting and Lysis: After incubation, the cells are washed with ice-cold PBS, harvested, and lysed.

-

Sample Preparation: The cell lysates are processed to extract the intracellular paclitaxel. This may involve protein precipitation and solvent extraction.

-

Quantification by LC-MS/MS: The concentration of paclitaxel in the processed samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The intracellular paclitaxel concentration is normalized to the total protein content of the cell lysate. A significant increase in paclitaxel concentration in cells co-treated with this compound indicates inhibition of P-gp-mediated efflux.

Visualizations

Mechanism of P-gp Inhibition and Substrate Accumulation

Caption: Mechanism of P-gp Inhibition by Inhibitor 13.

Experimental Workflow for P-gp Inhibitor Evaluation

Caption: In Vitro Evaluation Workflow for P-gp Inhibitors.

Signaling Pathway of P-gp Mediated Drug Efflux

Caption: ATP-Dependent Drug Efflux by P-glycoprotein.

P-gp Inhibitor 13: A Technical Guide to IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the determination of the 50% inhibitory concentration (IC50) of P-gp inhibitor 13 in cancer cell lines. This document outlines the quantitative data available for this specific inhibitor, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

This compound, also identified as compound 27f, has demonstrated significant potential in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. Its efficacy is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of P-gp by 50%. The primary reported activity of this compound is its ability to chemosensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.

Below is a summary of the available IC50 data for this compound.

| Cancer Cell Line | Chemotherapeutic Agent | IC50 of this compound (µM) | Reference |

| A2780/T | Paclitaxel | 0.010 | [1] |

This table will be updated as more data becomes available.

Experimental Protocols

The determination of the IC50 value of a P-gp inhibitor involves a series of well-established in vitro assays. These protocols are designed to assess the inhibitor's ability to counteract the efflux pump activity of P-gp, thereby increasing the intracellular concentration and cytotoxic effect of chemotherapeutic drugs.

Cell Culture

-

Cell Lines: The human ovarian adenocarcinoma cell line A2780 and its paclitaxel-resistant derivative, A2780/T, which overexpresses P-gp, are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures are maintained in a humidified atmosphere of 5% CO2 at 37°C. For the A2780/T cell line, a low concentration of paclitaxel may be maintained in the culture medium to ensure the continued expression of P-gp.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which this compound can sensitize resistant cells to a chemotherapeutic agent.

-

Procedure:

-

Seed the A2780 and A2780/T cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.

-

The following day, treat the cells with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The IC50 values for the chemotherapeutic agent are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism). The reversal fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.

Rhodamine 123 Accumulation Assay

This assay directly measures the ability of this compound to block the efflux of a fluorescent P-gp substrate, Rhodamine 123.

-

Procedure:

-

Seed A2780/T cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Add Rhodamine 123 to a final concentration of 5 µM and incubate for an additional 1-2 hours at 37°C in the dark.

-

Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

-

-

Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the control (no inhibitor), indicates inhibition of P-gp-mediated efflux. The IC50 value is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation.

P-gp ATPase Activity Assay

This biochemical assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

-

Procedure:

-

Use membrane vesicles prepared from cells overexpressing P-gp.

-

Incubate the membrane vesicles with varying concentrations of this compound in the presence of a P-gp substrate that stimulates ATPase activity (e.g., verapamil).

-

Initiate the reaction by adding Mg-ATP.

-

After a defined incubation period, measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

-

Data Analysis: The IC50 value is the concentration of this compound that reduces the substrate-stimulated P-gp ATPase activity by 50%.

Visualizations

The following diagrams illustrate the key processes involved in P-gp-mediated drug resistance and the experimental workflow for determining the IC50 of a P-gp inhibitor.

Caption: P-gp mediated drug efflux and inhibition.

Caption: Experimental workflow for IC50 determination.

References

The Impact of P-gp Inhibitor 13 on Rhodamine 123 Accumulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the effects of a novel P-glycoprotein (P-gp) inhibitor, designated as inhibitor 13 (also referred to as compound 27f), on the intracellular accumulation of the fluorescent substrate Rhodamine 123. P-gp, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents. Consequently, the development of potent P-gp inhibitors is a critical strategy to overcome MDR. This document summarizes the available data on P-gp inhibitor 13, details relevant experimental protocols, and provides visualizations of the underlying mechanisms and workflows.

Quantitative Data Summary

The inhibitory effect of this compound on P-gp-mediated efflux is quantified by its ability to increase the intracellular accumulation of P-gp substrates like Rhodamine 123. Research has demonstrated that this compound is effective in this regard.[1]

The following table summarizes the key quantitative findings related to the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| Chemosensitization IC₅₀ | A2780/T | 0.010 µM | [1] |

| MDR Reversal Activity | A2780/T | Concentration-dependent | [1] |

Note: The available literature indicates that this compound effectively increases the accumulation of Rhodamine 123 in a concentration-dependent manner in P-gp overexpressing A2780/T cells. However, specific quantitative data on the fold-increase or fluorescence intensity of Rhodamine 123 accumulation at various concentrations of this compound is not publicly available at this time. The primary research article containing this data, "Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells" by Wang W, et al. (Eur J Med Chem. 2023;250:115218), would need to be consulted for these specific values.

Experimental Protocols

The evaluation of P-gp inhibition by this compound involves a standardized Rhodamine 123 accumulation assay. The general protocol for such an assay is outlined below. It is important to note that specific parameters may have been optimized in the primary study on this compound.

Rhodamine 123 Accumulation Assay

Objective: To quantify the inhibitory effect of a compound on P-gp-mediated efflux by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

-

P-gp overexpressing cell line (e.g., A2780/T)

-

Parental cell line with low P-gp expression (e.g., A2780)

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Rhodamine 123 stock solution (in DMSO)

-

This compound (compound 27f) stock solution (in DMSO)

-

Positive control P-gp inhibitor (e.g., Verapamil)

-

Multi-well plates (e.g., 96-well black, clear bottom plates for fluorescence reading)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells into multi-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

Compound Incubation:

-

Prepare serial dilutions of this compound and the positive control (e.g., Verapamil) in a serum-free or low-serum medium.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the medium containing the different concentrations of the inhibitors to the respective wells. Include a vehicle control (DMSO) group.

-

Incubate the cells with the inhibitors for a specified period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

-

-

Rhodamine 123 Loading:

-

Prepare a working solution of Rhodamine 123 in the same medium used for inhibitor incubation.

-

Without removing the inhibitor-containing medium, add the Rhodamine 123 working solution to all wells to a final concentration (e.g., 5 µM).

-

Incubate the cells for a further period (e.g., 60-90 minutes) at 37°C, protected from light.

-

-

Washing:

-

Remove the medium containing the inhibitors and Rhodamine 123.

-

Wash the cells multiple times with ice-cold PBS to remove extracellular Rhodamine 123 and stop the efflux process.

-

-

Fluorescence Measurement:

-

Microplate Reader: Add a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for Rhodamine 123 (typically around 485 nm excitation and 529 nm emission).

-

Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the intracellular fluorescence of individual cells using a flow cytometer.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated cells to the vehicle control.

-

Calculate the fold increase in Rhodamine 123 accumulation in the presence of the inhibitor compared to the control.

-

Plot the concentration of the inhibitor against the fluorescence intensity to determine the EC₅₀ (the concentration of inhibitor that causes a 50% increase in Rhodamine 123 accumulation).

-

Visualizations

Signaling and Experimental Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of P-gp-mediated drug efflux and the experimental workflow for its inhibition.

References

Methodological & Application

Application Notes and Protocols for P-gp Inhibitor 13 in A2780/T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively removing a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The A2780/T human ovarian cancer cell line is a paclitaxel-resistant model that overexpresses P-gp, making it an invaluable tool for studying MDR and evaluating potential P-gp inhibitors.

P-gp inhibitor 13 (also referred to as compound 27f) is a potent P-gp inhibitor that has demonstrated significant efficacy in reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells. This document provides detailed protocols for the experimental use of this compound with A2780/T cells, including cell culture, cytotoxicity assays, and functional assessment of P-gp inhibition. The provided methodologies are based on established protocols for A2780/T cells and P-gp inhibitor studies.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in A2780/T cells.

Table 1: In Vitro Activity of this compound in A2780/T Cells

| Parameter | Value | Reference |

| IC50 for Chemo-sensitization | 0.010 µM | |

| Reversal Fold | >425 | [1] |

| Effective Concentrations for MDR Reversal | 2.5 µM, 5 µM, 10 µM, 20 µM |

Experimental Protocols

A2780/T Cell Culture

Materials:

-

A2780/T human ovarian cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Paclitaxel (for maintaining resistance)

-

Cell culture flasks (T-75)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved A2780/T cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10 mL of complete growth medium.

-

Cell Maintenance: Culture cells in a T-75 flask in a CO2 incubator at 37°C with 5% CO2. To maintain the drug-resistant phenotype, supplement the culture medium with an appropriate concentration of paclitaxel (e.g., 100-200 ng/mL). Note: The specific concentration should be optimized for the cell line stock.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium and gently pipette to create a single-cell suspension.

-

Cell Seeding for Experiments: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter). Seed cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays) at the desired density.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the ability of this compound to sensitize A2780/T cells to paclitaxel.

Materials:

-

A2780/T cells

-

Complete growth medium

-

This compound

-

Paclitaxel

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplate reader

Protocol:

-

Cell Seeding: Seed A2780/T cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment:

-

Prepare serial dilutions of paclitaxel in complete growth medium.

-

Prepare solutions of this compound at various concentrations (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) in complete growth medium.

-

Treat the cells with:

-

Paclitaxel alone.

-

This compound alone.

-

A combination of paclitaxel and this compound.

-

Vehicle control (medium with DMSO, if used for drug dissolution).

-

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for paclitaxel alone and in combination with this compound. The reversal fold (RF) can be calculated using the formula: RF = IC50 of paclitaxel alone / IC50 of paclitaxel in the presence of the inhibitor.

Rhodamine 123 Accumulation Assay

This assay measures the functional activity of P-gp by quantifying the intracellular accumulation of the P-gp substrate, Rhodamine 123. Inhibition of P-gp will lead to increased intracellular fluorescence.

Materials:

-

A2780/T cells

-

Complete growth medium

-

This compound

-

Rhodamine 123

-

Verapamil (positive control for P-gp inhibition)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest A2780/T cells and resuspend them in complete growth medium at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound at the desired concentrations (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM). Include a positive control (e.g., 50-100 µM Verapamil) and a negative control (vehicle). Incubate for 30-60 minutes at 37°C.

-

Rhodamine 123 Staining: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Centrifuge at 300 x g for 5 minutes between washes.

-

Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of ice-cold PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525/530 nm.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI in the presence of this compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

P-gp Mechanism of Action and Inhibition

Caption: P-gp mediated drug efflux and its inhibition.

Disclaimer: The detailed experimental protocols provided are representative and based on established methodologies for A2780/T cells. For precise parameters used in the initial characterization of this compound, consultation of the primary research article by Wang et al. (Eur J Med Chem. 2023;250:115218) is recommended. The full text of this article was not accessible at the time of generating this document.

References

"P-gp inhibitor 13" solubility and stability for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical transmembrane protein that functions as a broad-spectrum efflux pump.[] It plays a significant role in limiting the intracellular concentration of a wide variety of xenobiotics, including many therapeutic drugs, thereby contributing to multidrug resistance (MDR) in cancer and affecting drug absorption, distribution, metabolism, and excretion (ADME).[][2][3] The development of P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of various chemotherapeutic agents.[3]

These application notes provide detailed protocols for assessing the aqueous solubility and stability of "P-gp Inhibitor 13," a representative third-generation P-gp inhibitor. Accurate characterization of these physicochemical properties is essential for the design and interpretation of in vitro assays and for guiding further drug development efforts. Third-generation P-gp inhibitors are known for their high potency and specificity with lower toxicity compared to earlier generations.[4]

Physicochemical Properties and Data Presentation

The solubility and stability of this compound are critical parameters for its use in in vitro assays. The following tables summarize the quantitative data for these properties under various experimental conditions.

Table 1: Aqueous Solubility of this compound

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 25.3 | Kinetic |

| Hank's Balanced Salt Solution (HBSS) | 7.4 | 37 | 28.1 | Kinetic |

| RPMI-1640 + 10% FBS | 7.4 | 37 | > 100 | Kinetic |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 20,000 | N/A |

Note: A common goal for the solubility of drug discovery compounds is >60 µg/mL.[5][6]

Table 2: In Vitro Stability of this compound in PBS (pH 7.4) at 37°C

| Incubation Time (hours) | Remaining Compound (%) |

| 0 | 100 |

| 1 | 98.5 |

| 2 | 97.2 |

| 4 | 95.8 |

| 8 | 93.1 |

| 24 | 88.4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol describes a high-throughput method to determine the kinetic solubility of this compound in aqueous buffers.[5][6]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (non-binding surface recommended)

-

Plate shaker

-

Plate reader (for UV absorbance or nephelometry) or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve a final DMSO concentration of ≤ 1%. The final concentration of the inhibitor should typically range from 0.1 to 200 µM.

-

Incubation: Seal the plate and incubate at 37°C for 2 hours with constant shaking. This allows the system to reach a state of kinetic equilibrium.

-

Analysis:

-

Nephelometry: Measure the light scattering of the solutions in the microtiter plate. An increase in light scattering indicates precipitation.[5]

-

Direct UV/HPLC-UV: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a UV plate reader or by HPLC-UV analysis.[5]

-

-

Data Interpretation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Protocol 2: In Vitro Stability Assay

This protocol assesses the chemical stability of this compound in an aqueous buffer over time.

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid

-

Incubator (37°C)

-

HPLC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a solution of this compound in PBS (pH 7.4) at a final concentration of 1 µM. Ensure the initial DMSO concentration is below 0.5%.

-

Incubation: Incubate the solution at 37°C.

-

Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. This will precipitate proteins and stop degradation.

-

Sample Preparation: Centrifuge the samples to pellet any precipitates. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the percentage of the remaining compound against time. The stability can be reported as the percentage remaining at the final time point or as a calculated half-life (t½).

Visualizations

P-gp Efflux Mechanism and Inhibition

Caption: Mechanism of P-gp drug efflux and its inhibition.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for the kinetic solubility assay.

Experimental Workflow: In Vitro Stability Assay

Caption: Workflow for the in vitro stability assay.

References

- 2. Marine Natural Products with P-Glycoprotein Inhibitor Properties [mdpi.com]

- 3. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Reversing Paclitaxel Resistance with P-glycoprotein Inhibitors

Topic: Optimal Concentration of P-gp Inhibitors for Reversing Paclitaxel Resistance

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "P-gp inhibitor 13" does not correspond to a specific, publicly identified compound in the scientific literature. Therefore, this document provides data and protocols for well-characterized P-glycoprotein (P-gp) inhibitors that have been demonstrated to reverse paclitaxel resistance, serving as a representative guide.

Introduction

Paclitaxel is a potent chemotherapeutic agent used in the treatment of various cancers. However, its efficacy is often limited by the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports paclitaxel and other cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][2]

P-gp inhibitors, also known as MDR modulators, can restore the sensitivity of resistant cancer cells to chemotherapeutic agents by blocking the drug efflux function of P-gp.[1] Determining the optimal concentration of a P-gp inhibitor is critical to effectively reverse resistance without inducing off-target toxicity. This document outlines the optimal concentrations and experimental protocols for selected P-gp inhibitors in the context of reversing paclitaxel resistance.

Mechanism of Action: P-gp-Mediated Paclitaxel Efflux and Its Inhibition

P-glycoprotein, encoded by the ABCB1 (or MDR1) gene, is an ATP-dependent efflux pump.[3][4] In paclitaxel-resistant cancer cells, P-gp recognizes paclitaxel as a substrate and utilizes the energy from ATP hydrolysis to expel it from the cell's interior. This process maintains a low intracellular drug concentration, rendering the cancer cell resistant to paclitaxel's cytotoxic effects. P-gp inhibitors function by directly interacting with the pump, thereby blocking drug binding or transport.[1] This leads to increased intracellular accumulation of paclitaxel, restoring its ability to induce cancer cell death.

Figure 1: P-gp mediated paclitaxel efflux and inhibition.

Quantitative Data: Optimal Concentrations of P-gp Inhibitors

The optimal concentration of a P-gp inhibitor for reversing paclitaxel resistance is typically determined by in vitro assays that measure the potentiation of paclitaxel's cytotoxicity in P-gp-overexpressing cancer cell lines. The following tables summarize key data for representative P-gp inhibitors.

| P-gp Inhibitor | Cell Line | Paclitaxel IC50 without Inhibitor | Paclitaxel IC50 with Inhibitor | Inhibitor Concentration | Fold Reversal | Reference |

| Q2 | MCF-7/DX1 | ~3000 nM | ~1 nM | 2 µM | ~3000 | [5] |

| Manidipine | A549/T | > 10 µM | Not specified | 0.6 µM | 6.43 | [6] |

| 1.8 µM | 59.27 | [6] | ||||

| 5.4 µM | 449.47 | [6] | ||||

| HCT-8/T | > 10 µM | Not specified | 0.6 µM | 10.44 | [6] | |

| 1.8 µM | 65.24 | [6] | ||||

| 5.4 µM | 1328.91 | [6] | ||||

| Piperine | MDCK-MDR1 | Not specified | Not specified | 10-20 µg/mL | Up to 16.3 | [4] |

| 4T1 | Not specified | Not specified | 10-20 µg/mL | Up to 16.3 | [4] |

| P-gp Inhibitor | Cell Lines | Effective Concentration for Full Resistance Reversal | Reference |

| XR9576 (Tariquidar) | Murine and Human P-gp expressing cell lines | 25–80 nM | [7] |

| XR9051 | H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX | 0.3-0.5 µM | [8] |

Experimental Protocols

A systematic approach is required to determine the optimal concentration of a novel P-gp inhibitor for reversing paclitaxel resistance. This involves a series of in vitro experiments to assess cytotoxicity, drug accumulation, and direct interaction with the P-gp transporter.